PI4K-IN-1

Descripción

Propiedades

IUPAC Name |

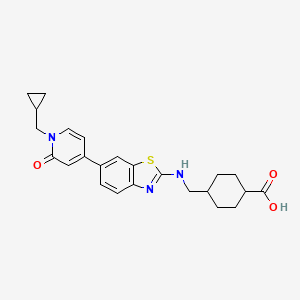

4-[[[6-[1-(cyclopropylmethyl)-2-oxopyridin-4-yl]-1,3-benzothiazol-2-yl]amino]methyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3S/c28-22-12-19(9-10-27(22)14-16-1-2-16)18-7-8-20-21(11-18)31-24(26-20)25-13-15-3-5-17(6-4-15)23(29)30/h7-12,15-17H,1-6,13-14H2,(H,25,26)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCUPEZBPGVQFLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CNC2=NC3=C(S2)C=C(C=C3)C4=CC(=O)N(C=C4)CC5CC5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of PI4K-IN-1: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of PI4K-IN-1, a potent inhibitor of type III phosphatidylinositol 4-kinases (PI4Ks). This document provides a comprehensive overview of the cellular pathways modulated by this inhibitor, detailed experimental protocols for its characterization, and a quantitative summary of its activity. The information presented is intended to support further research and drug development efforts targeting the PI4K signaling axis.

Introduction to PI4K and the Role of PI4P

Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that catalyze the phosphorylation of phosphatidylinositol (PI) at the 4'-hydroxyl position of the inositol (B14025) ring, generating phosphatidylinositol 4-phosphate (PI4P).[1][2] PI4P is a key signaling lipid and a precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂), a critical component of cellular membranes that regulates a vast array of cellular processes.[3][4]

There are two main types of PI4Ks: type II (PI4KIIα and PI4KIIβ) and type III (PI4KIIIα and PI4KIIIβ). This compound is a potent inhibitor of the type III isoforms.

-

PI4KIIIα (PI4KA) is predominantly found at the plasma membrane and the endoplasmic reticulum (ER).[5][6] It is crucial for generating the PI4P pool required for the synthesis of PI(4,5)P₂ at the plasma membrane.[4][5] This pool of PI(4,5)P₂ is essential for processes such as endocytosis, exocytosis, ion channel regulation, and cytoskeletal dynamics.[2][3]

-

PI4KIIIβ (PI4KB) is primarily localized to the Golgi apparatus.[7] It plays a vital role in regulating vesicular trafficking from the Golgi to the plasma membrane.[8] Additionally, PI4KIIIβ has been implicated in cell migration, focal adhesion dynamics, and the activation of the Akt signaling pathway.[1][9]

This compound: A Potent PI4KIII Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency against both PI4KIIIα and PI4KIIIβ. Its inhibitory action disrupts the production of PI4P, leading to a cascade of effects on downstream cellular pathways.

Quantitative Data

The inhibitory activity of this compound has been characterized by its half-maximal inhibitory concentration (IC₅₀), typically expressed as the pIC₅₀ value (-log(IC₅₀)).

| Target | pIC₅₀ | IC₅₀ (nM) | Selectivity Notes |

| PI4KIIIα | 9.0 | 1 | High potency. |

| PI4KIIIβ | 6.6 | 251 | Potent, with ~250-fold selectivity for PI4KIIIα over PI4KIIIβ. |

| PI3Kα | 4.0 | 100,000 | Low activity against PI3Kα. |

| PI3Kβ | <3.7 | >200,000 | Negligible activity against PI3Kβ. |

| PI3Kγ | 5.0 | 10,000 | Low activity against PI3Kγ. |

| PI3Kδ | <4.1 | >80,000 | Negligible activity against PI3Kδ. |

Mechanism of Action in Cellular Pathways

By inhibiting PI4KIIIα and PI4KIIIβ, this compound effectively depletes the cellular pools of PI4P at the plasma membrane and the Golgi apparatus. This depletion has profound consequences on multiple signaling and trafficking pathways.

Impact on the PI(4,5)P₂ Signaling Cascade

The primary consequence of PI4KIIIα inhibition is the reduced synthesis of PI(4,5)P₂ at the plasma membrane. This impacts all cellular processes that are dependent on this critical phosphoinositide.

PI(4,5)P₂ Synthesis and Signaling Pathway.

Disruption of Golgi-Mediated Vesicular Trafficking

Inhibition of PI4KIIIβ at the Golgi apparatus disrupts the formation and transport of vesicles destined for the plasma membrane. PI4P in the Golgi membrane acts as a docking site for effector proteins that are essential for cargo sorting and vesicle budding.

Role of PI4KIIIβ in Golgi Trafficking.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize this compound. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro Kinase Assay (ADP-Glo™ Format)

This assay measures the amount of ADP produced in the kinase reaction, which is then converted into a luminescent signal.

Materials:

-

Recombinant PI4KIIIα or PI4KIIIβ enzyme

-

This compound (or other inhibitors)

-

Phosphatidylinositol (PI) substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

Procedure:

-

Prepare a reaction buffer containing MgCl₂, DTT, and a buffer (e.g., HEPES).

-

Add the PI4K enzyme to the wells of the assay plate.

-

Add serial dilutions of this compound to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of PI substrate and ATP.

-

Incubate the reaction for a set time (e.g., 60 minutes) at room temperature.

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

ADP-Glo™ Kinase Assay Workflow.

Cellular PI4P Measurement using a Fluorescent Biosensor

This method allows for the visualization and quantification of PI4P levels in live cells.

Materials:

-

Mammalian cell line (e.g., HeLa, COS-7)

-

Expression plasmid for a PI4P biosensor (e.g., GFP-P4M-SidM or GFP-2xPHFAPP1)

-

Transfection reagent

-

This compound

-

Confocal microscope

Procedure:

-

Seed cells on glass-bottom dishes suitable for microscopy.

-

Transfect the cells with the PI4P biosensor plasmid using a suitable transfection reagent. Allow for protein expression (typically 24-48 hours).

-

Treat the transfected cells with various concentrations of this compound for a defined period. Include a vehicle control (e.g., DMSO).

-

Image the cells using a confocal microscope. Acquire images of the GFP fluorescence.

-

Quantify the fluorescence intensity at the plasma membrane and/or Golgi, depending on the biosensor and the target of interest.

-

Normalize the fluorescence intensity to a background region or to the total cell fluorescence.

-

Compare the PI4P levels in inhibitor-treated cells to the control cells.

Western Blot Analysis of Downstream Signaling

This protocol can be adapted to measure the phosphorylation status of proteins downstream of PI4K signaling, such as Akt.

Materials:

-

Cell line of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Culture cells and treat with this compound for the desired time and concentration.

-

Lyse the cells in lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-Akt) to normalize for loading.

Conclusion

This compound is a valuable research tool for dissecting the complex roles of PI4KIIIα and PI4KIIIβ in cellular physiology. Its high potency and selectivity make it a powerful probe for studying the consequences of PI4P depletion in various cellular compartments. The information and protocols provided in this guide are intended to facilitate further investigations into the mechanism of action of this compound and to aid in the development of novel therapeutics targeting the PI4K pathway.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Frontiers | PI(4,5)P2-dependent and -independent roles of PI4P in the control of hormone secretion by pituitary cells [frontiersin.org]

- 3. Phosphatidylinositol-4,5-bisphosphate: Targeted Production and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Plethora of Functions Condensed into Tiny Phospholipids: The Story of PI4P and PI(4,5)P2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. PI4-Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]

- 8. PI4P-signaling pathway for the synthesis of a nascent membrane structure in selective autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphatidylinositol 4-kinase III beta regulates cell shape, migration, and focal adhesion number - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of PI4K-IN-1: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of PI4K-IN-1, a potent inhibitor of type III phosphatidylinositol 4-kinases (PI4Ks). This document provides a comprehensive overview of the cellular pathways modulated by this inhibitor, detailed experimental protocols for its characterization, and a quantitative summary of its activity. The information presented is intended to support further research and drug development efforts targeting the PI4K signaling axis.

Introduction to PI4K and the Role of PI4P

Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that catalyze the phosphorylation of phosphatidylinositol (PI) at the 4'-hydroxyl position of the inositol ring, generating phosphatidylinositol 4-phosphate (PI4P).[1][2] PI4P is a key signaling lipid and a precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂), a critical component of cellular membranes that regulates a vast array of cellular processes.[3][4]

There are two main types of PI4Ks: type II (PI4KIIα and PI4KIIβ) and type III (PI4KIIIα and PI4KIIIβ). This compound is a potent inhibitor of the type III isoforms.

-

PI4KIIIα (PI4KA) is predominantly found at the plasma membrane and the endoplasmic reticulum (ER).[5][6] It is crucial for generating the PI4P pool required for the synthesis of PI(4,5)P₂ at the plasma membrane.[4][5] This pool of PI(4,5)P₂ is essential for processes such as endocytosis, exocytosis, ion channel regulation, and cytoskeletal dynamics.[2][3]

-

PI4KIIIβ (PI4KB) is primarily localized to the Golgi apparatus.[7] It plays a vital role in regulating vesicular trafficking from the Golgi to the plasma membrane.[8] Additionally, PI4KIIIβ has been implicated in cell migration, focal adhesion dynamics, and the activation of the Akt signaling pathway.[1][9]

This compound: A Potent PI4KIII Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency against both PI4KIIIα and PI4KIIIβ. Its inhibitory action disrupts the production of PI4P, leading to a cascade of effects on downstream cellular pathways.

Quantitative Data

The inhibitory activity of this compound has been characterized by its half-maximal inhibitory concentration (IC₅₀), typically expressed as the pIC₅₀ value (-log(IC₅₀)).

| Target | pIC₅₀ | IC₅₀ (nM) | Selectivity Notes |

| PI4KIIIα | 9.0 | 1 | High potency. |

| PI4KIIIβ | 6.6 | 251 | Potent, with ~250-fold selectivity for PI4KIIIα over PI4KIIIβ. |

| PI3Kα | 4.0 | 100,000 | Low activity against PI3Kα. |

| PI3Kβ | <3.7 | >200,000 | Negligible activity against PI3Kβ. |

| PI3Kγ | 5.0 | 10,000 | Low activity against PI3Kγ. |

| PI3Kδ | <4.1 | >80,000 | Negligible activity against PI3Kδ. |

Mechanism of Action in Cellular Pathways

By inhibiting PI4KIIIα and PI4KIIIβ, this compound effectively depletes the cellular pools of PI4P at the plasma membrane and the Golgi apparatus. This depletion has profound consequences on multiple signaling and trafficking pathways.

Impact on the PI(4,5)P₂ Signaling Cascade

The primary consequence of PI4KIIIα inhibition is the reduced synthesis of PI(4,5)P₂ at the plasma membrane. This impacts all cellular processes that are dependent on this critical phosphoinositide.

PI(4,5)P₂ Synthesis and Signaling Pathway.

Disruption of Golgi-Mediated Vesicular Trafficking

Inhibition of PI4KIIIβ at the Golgi apparatus disrupts the formation and transport of vesicles destined for the plasma membrane. PI4P in the Golgi membrane acts as a docking site for effector proteins that are essential for cargo sorting and vesicle budding.

Role of PI4KIIIβ in Golgi Trafficking.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize this compound. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro Kinase Assay (ADP-Glo™ Format)

This assay measures the amount of ADP produced in the kinase reaction, which is then converted into a luminescent signal.

Materials:

-

Recombinant PI4KIIIα or PI4KIIIβ enzyme

-

This compound (or other inhibitors)

-

Phosphatidylinositol (PI) substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

Procedure:

-

Prepare a reaction buffer containing MgCl₂, DTT, and a buffer (e.g., HEPES).

-

Add the PI4K enzyme to the wells of the assay plate.

-

Add serial dilutions of this compound to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of PI substrate and ATP.

-

Incubate the reaction for a set time (e.g., 60 minutes) at room temperature.

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

ADP-Glo™ Kinase Assay Workflow.

Cellular PI4P Measurement using a Fluorescent Biosensor

This method allows for the visualization and quantification of PI4P levels in live cells.

Materials:

-

Mammalian cell line (e.g., HeLa, COS-7)

-

Expression plasmid for a PI4P biosensor (e.g., GFP-P4M-SidM or GFP-2xPHFAPP1)

-

Transfection reagent

-

This compound

-

Confocal microscope

Procedure:

-

Seed cells on glass-bottom dishes suitable for microscopy.

-

Transfect the cells with the PI4P biosensor plasmid using a suitable transfection reagent. Allow for protein expression (typically 24-48 hours).

-

Treat the transfected cells with various concentrations of this compound for a defined period. Include a vehicle control (e.g., DMSO).

-

Image the cells using a confocal microscope. Acquire images of the GFP fluorescence.

-

Quantify the fluorescence intensity at the plasma membrane and/or Golgi, depending on the biosensor and the target of interest.

-

Normalize the fluorescence intensity to a background region or to the total cell fluorescence.

-

Compare the PI4P levels in inhibitor-treated cells to the control cells.

Western Blot Analysis of Downstream Signaling

This protocol can be adapted to measure the phosphorylation status of proteins downstream of PI4K signaling, such as Akt.

Materials:

-

Cell line of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Culture cells and treat with this compound for the desired time and concentration.

-

Lyse the cells in lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-Akt) to normalize for loading.

Conclusion

This compound is a valuable research tool for dissecting the complex roles of PI4KIIIα and PI4KIIIβ in cellular physiology. Its high potency and selectivity make it a powerful probe for studying the consequences of PI4P depletion in various cellular compartments. The information and protocols provided in this guide are intended to facilitate further investigations into the mechanism of action of this compound and to aid in the development of novel therapeutics targeting the PI4K pathway.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Frontiers | PI(4,5)P2-dependent and -independent roles of PI4P in the control of hormone secretion by pituitary cells [frontiersin.org]

- 3. Phosphatidylinositol-4,5-bisphosphate: Targeted Production and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Plethora of Functions Condensed into Tiny Phospholipids: The Story of PI4P and PI(4,5)P2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. PI4-Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]

- 8. PI4P-signaling pathway for the synthesis of a nascent membrane structure in selective autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphatidylinositol 4-kinase III beta regulates cell shape, migration, and focal adhesion number - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PI4K-IN-1 in Phosphatidylinositol 4-Phosphate Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that play a pivotal role in cellular signaling and membrane trafficking through the synthesis of phosphatidylinositol 4-phosphate (PI4P). The dysregulation of PI4K activity has been implicated in a range of diseases, including viral infections and cancer, making these enzymes attractive targets for therapeutic intervention. PI4K-IN-1 is a potent inhibitor of type III PI4Ks, specifically PI4KIIIα and PI4KIIIβ, which are crucial for the generation of distinct pools of PI4P within the cell. This technical guide provides an in-depth overview of the function of this compound, its mechanism of action, and its impact on PI4P synthesis. We present a compilation of quantitative data on its inhibitory activity, detailed experimental protocols for its use in in vitro and cellular assays, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating PI4K signaling and for professionals involved in the development of novel therapeutics targeting this pathway.

Introduction to Phosphatidylinositol 4-Kinases and PI4P

Phosphoinositides are minor but critically important phospholipid components of cellular membranes that function as key signaling molecules and as docking sites for a multitude of proteins.[1] The phosphorylation of the inositol (B14025) head group of phosphatidylinositol (PI) at the 4-position is catalyzed by a family of enzymes known as phosphatidylinositol 4-kinases (PI4Ks), resulting in the production of phosphatidylinositol 4-phosphate (PI4P).[2] PI4P serves as a precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) and is also a crucial signaling and regulatory molecule in its own right, defining the identity of the Golgi apparatus and regulating trafficking to and from this organelle.[3][4]

In mammals, there are four isoforms of PI4K, which are categorized into two types: type II (PI4KIIα and PI4KIIβ) and type III (PI4KIIIα and PI4KIIIβ).[5] These isoforms have distinct subcellular localizations and are responsible for generating different pools of PI4P, thereby regulating a diverse array of cellular processes.[1][4]

-

PI4KIIIα is primarily responsible for the synthesis of the PI4P pool at the plasma membrane and is essential for the replication of several RNA viruses, including hepatitis C virus (HCV).[6][7][8][9]

-

PI4KIIIβ is predominantly localized to the Golgi apparatus and is involved in regulating Golgi structure and function, as well as being hijacked by other RNA viruses for their replication.[3]

-

PI4KIIα and PI4KIIβ contribute to PI4P synthesis in various cellular compartments, including endosomes and the trans-Golgi network.[1]

Given their central role in both normal cellular physiology and in the lifecycle of pathogens, PI4Ks have emerged as promising targets for the development of novel therapeutic agents.

This compound: A Potent Inhibitor of Type III PI4Ks

This compound is a small molecule inhibitor that demonstrates high potency against the type III PI4K isoforms, PI4KIIIα and PI4KIIIβ.[2] Its ability to selectively inhibit these kinases makes it a valuable tool for dissecting the specific functions of these enzymes and for exploring their therapeutic potential.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain of PI4KIIIα and PI4KIIIβ. This binding prevents the transfer of the gamma-phosphate from ATP to the 4-position of the inositol ring of phosphatidylinositol, thereby blocking the synthesis of PI4P. By inhibiting PI4KIIIα and PI4KIIIβ, this compound can effectively reduce the levels of PI4P at the plasma membrane and the Golgi apparatus, respectively, leading to the disruption of downstream signaling pathways and cellular processes that are dependent on these specific PI4P pools.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against various kinases has been determined in in vitro kinase assays. The data is commonly presented as pIC50 values, which is the negative logarithm of the half-maximal inhibitory concentration (IC50).

| Target Kinase | pIC50 | IC50 (nM) |

| PI4KIIIα | 9.0 | 1 |

| PI4KIIIβ | 6.6 | 251 |

| PI3Kα | 4.0 | 100,000 |

| PI3Kβ | <3.7 | >200,000 |

| PI3Kγ | 5.0 | 10,000 |

| PI3Kδ | <4.1 | >80,000 |

| Table 1: In vitro inhibitory activity of this compound against PI4K and PI3K isoforms. Data sourced from MedchemExpress.[2] |

As shown in Table 1, this compound is a highly potent inhibitor of PI4KIIIα and a moderately potent inhibitor of PI4KIIIβ. It exhibits significantly lower activity against class I phosphoinositide 3-kinases (PI3Ks), indicating a degree of selectivity for the PI4K family. This selectivity is crucial for its use as a specific tool to study PI4K function.

Signaling Pathways and Cellular Processes Affected by this compound

By inhibiting the synthesis of PI4P, this compound can modulate a variety of downstream signaling pathways and cellular functions. The primary consequence of this compound treatment is the depletion of PI4P pools, which in turn affects the levels of its downstream product, PI(4,5)P2, and disrupts the recruitment and activation of PI4P- and PI(4,5)P2-binding proteins.

References

- 1. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. A Plethora of Functions Condensed into Tiny Phospholipids: The Story of PI4P and PI(4,5)P2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Class III Phosphatidylinositol 4-Kinase Alpha and Beta Are Novel Host Factor Regulators of Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Roles for endocytic trafficking and phosphatidylinositol 4-kinase III alpha in hepatitis C virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of Phosphatidylinositol-4-Kinase IIIα as a Hepatitis C Virus Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PI4K-IN-1 in Phosphatidylinositol 4-Phosphate Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that play a pivotal role in cellular signaling and membrane trafficking through the synthesis of phosphatidylinositol 4-phosphate (PI4P). The dysregulation of PI4K activity has been implicated in a range of diseases, including viral infections and cancer, making these enzymes attractive targets for therapeutic intervention. PI4K-IN-1 is a potent inhibitor of type III PI4Ks, specifically PI4KIIIα and PI4KIIIβ, which are crucial for the generation of distinct pools of PI4P within the cell. This technical guide provides an in-depth overview of the function of this compound, its mechanism of action, and its impact on PI4P synthesis. We present a compilation of quantitative data on its inhibitory activity, detailed experimental protocols for its use in in vitro and cellular assays, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating PI4K signaling and for professionals involved in the development of novel therapeutics targeting this pathway.

Introduction to Phosphatidylinositol 4-Kinases and PI4P

Phosphoinositides are minor but critically important phospholipid components of cellular membranes that function as key signaling molecules and as docking sites for a multitude of proteins.[1] The phosphorylation of the inositol head group of phosphatidylinositol (PI) at the 4-position is catalyzed by a family of enzymes known as phosphatidylinositol 4-kinases (PI4Ks), resulting in the production of phosphatidylinositol 4-phosphate (PI4P).[2] PI4P serves as a precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) and is also a crucial signaling and regulatory molecule in its own right, defining the identity of the Golgi apparatus and regulating trafficking to and from this organelle.[3][4]

In mammals, there are four isoforms of PI4K, which are categorized into two types: type II (PI4KIIα and PI4KIIβ) and type III (PI4KIIIα and PI4KIIIβ).[5] These isoforms have distinct subcellular localizations and are responsible for generating different pools of PI4P, thereby regulating a diverse array of cellular processes.[1][4]

-

PI4KIIIα is primarily responsible for the synthesis of the PI4P pool at the plasma membrane and is essential for the replication of several RNA viruses, including hepatitis C virus (HCV).[6][7][8][9]

-

PI4KIIIβ is predominantly localized to the Golgi apparatus and is involved in regulating Golgi structure and function, as well as being hijacked by other RNA viruses for their replication.[3]

-

PI4KIIα and PI4KIIβ contribute to PI4P synthesis in various cellular compartments, including endosomes and the trans-Golgi network.[1]

Given their central role in both normal cellular physiology and in the lifecycle of pathogens, PI4Ks have emerged as promising targets for the development of novel therapeutic agents.

This compound: A Potent Inhibitor of Type III PI4Ks

This compound is a small molecule inhibitor that demonstrates high potency against the type III PI4K isoforms, PI4KIIIα and PI4KIIIβ.[2] Its ability to selectively inhibit these kinases makes it a valuable tool for dissecting the specific functions of these enzymes and for exploring their therapeutic potential.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain of PI4KIIIα and PI4KIIIβ. This binding prevents the transfer of the gamma-phosphate from ATP to the 4-position of the inositol ring of phosphatidylinositol, thereby blocking the synthesis of PI4P. By inhibiting PI4KIIIα and PI4KIIIβ, this compound can effectively reduce the levels of PI4P at the plasma membrane and the Golgi apparatus, respectively, leading to the disruption of downstream signaling pathways and cellular processes that are dependent on these specific PI4P pools.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against various kinases has been determined in in vitro kinase assays. The data is commonly presented as pIC50 values, which is the negative logarithm of the half-maximal inhibitory concentration (IC50).

| Target Kinase | pIC50 | IC50 (nM) |

| PI4KIIIα | 9.0 | 1 |

| PI4KIIIβ | 6.6 | 251 |

| PI3Kα | 4.0 | 100,000 |

| PI3Kβ | <3.7 | >200,000 |

| PI3Kγ | 5.0 | 10,000 |

| PI3Kδ | <4.1 | >80,000 |

| Table 1: In vitro inhibitory activity of this compound against PI4K and PI3K isoforms. Data sourced from MedchemExpress.[2] |

As shown in Table 1, this compound is a highly potent inhibitor of PI4KIIIα and a moderately potent inhibitor of PI4KIIIβ. It exhibits significantly lower activity against class I phosphoinositide 3-kinases (PI3Ks), indicating a degree of selectivity for the PI4K family. This selectivity is crucial for its use as a specific tool to study PI4K function.

Signaling Pathways and Cellular Processes Affected by this compound

By inhibiting the synthesis of PI4P, this compound can modulate a variety of downstream signaling pathways and cellular functions. The primary consequence of this compound treatment is the depletion of PI4P pools, which in turn affects the levels of its downstream product, PI(4,5)P2, and disrupts the recruitment and activation of PI4P- and PI(4,5)P2-binding proteins.

References

- 1. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. A Plethora of Functions Condensed into Tiny Phospholipids: The Story of PI4P and PI(4,5)P2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Class III Phosphatidylinositol 4-Kinase Alpha and Beta Are Novel Host Factor Regulators of Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Roles for endocytic trafficking and phosphatidylinositol 4-kinase III alpha in hepatitis C virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of Phosphatidylinositol-4-Kinase IIIα as a Hepatitis C Virus Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Cellular Interactome of PI4K-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that catalyze the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[1] This seemingly simple reaction is a linchpin in cellular physiology, producing a lipid second messenger, PI4P, that is crucial for maintaining the identity of the Golgi apparatus, regulating vesicular trafficking, and serving as a precursor for other critical signaling phosphoinositides like PI(4,5)P2.[1] The PI4K family is divided into two main types, Type II (PI4KIIα, PI4KIIβ) and Type III (PI4KIIIα, PI4KIIIβ), each with distinct subcellular localizations and functions.

Given their central role, it is unsurprising that various pathogens, particularly RNA viruses like Hepatitis C Virus (HCV) and enteroviruses, hijack host cell PI4Ks to construct membranous replication organelles, making these enzymes attractive therapeutic targets.[2] PI4K-IN-1 is a potent small-molecule inhibitor developed to probe the function of these kinases. This guide provides an in-depth technical overview of the cellular targets of this compound, presenting key quantitative data, detailed experimental protocols for target identification, and visualizations of the associated cellular pathways and workflows.

Target Profile of this compound

This compound is a potent inhibitor of the Type III PI4K isoforms, demonstrating high affinity for PI4KIIIα and moderate activity against PI4KIIIβ. Its selectivity against the related phosphoinositide 3-kinase (PI3K) family has also been characterized, showing weak inhibition of the γ isoform and minimal activity against the α, β, and δ isoforms.

Quantitative Inhibitory Activity

The inhibitory potency of this compound is typically quantified by its pIC50 value, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates a more potent inhibitor.

| Target Kinase | Isoform | pIC50 | Reference |

| Phosphatidylinositol 4-Kinase | PI4KIIIα | 9.0 | [3] |

| PI4KIIIβ | 6.6 | [3] | |

| Phosphoinositide 3-Kinase | PI3Kα | 4.0 | [3] |

| PI3Kβ | <3.7 | [3] | |

| PI3Kγ | 5.0 | [3] | |

| PI3Kδ | <4.1 | [3] | |

| Table 1: Inhibitory profile of this compound against primary PI4K targets and key PI3K off-targets. Data is presented as pIC50 values. |

PI4K Signaling Pathway

PI4Ks are integral to the phosphoinositide signaling cascade. They act upstream of other lipid kinases, such as PIP5K, to generate the membrane lipid PI(4,5)P2, a critical regulator of numerous cellular processes. Inhibition of PI4K by this compound disrupts this entire downstream pathway.

Experimental Methodologies for Target Identification

Identifying the complete cellular target landscape of a kinase inhibitor is critical to understanding its biological effects and potential off-target liabilities. Several powerful techniques are employed for this purpose, including biochemical kinase assays and advanced proteomics-based methods.

Biochemical Kinase Activity Assay (ADP-Glo™)

The ADP-Glo™ assay is a widely used method to quantify kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a luminescent, homogeneous assay suitable for high-throughput screening and determining inhibitor IC50 values.[4][5][6]

Detailed Protocol:

-

Reaction Setup:

-

Prepare a kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol (B35011) 2-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA).[7]

-

In a 96- or 384-well white plate, add the lipid substrate (e.g., 125 µM Phosphatidylinositol) and the kinase (e.g., recombinant PI4KIIIα).[7]

-

Add this compound at various concentrations (for IC50 determination) or a fixed concentration. Include a DMSO vehicle control.

-

Incubate the plate for 10-15 minutes at room temperature to allow inhibitor binding.

-

-

Kinase Reaction Initiation:

-

Initiate the kinase reaction by adding a solution containing ATP (e.g., final concentration of 10-50 µM).[7]

-

Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.

-

-

Reaction Termination and ATP Depletion:

-

ADP Detection:

-

Add Kinase Detection Reagent at twice the initial reaction volume. This reagent converts the ADP generated into ATP and provides luciferase and luciferin (B1168401) to produce a light signal proportional to the ADP amount.[6]

-

Incubate at room temperature for 30-60 minutes.[6]

-

-

Data Acquisition:

-

Measure the luminescence using a plate-reading luminometer.

-

The amount of light produced is directly proportional to the kinase activity. Calculate the percent inhibition at each inhibitor concentration relative to the DMSO control to determine the IC50 value.

-

Chemical Proteomics for Cellular Target Profiling

Chemical proteomics is a powerful approach to identify the direct binding targets of a small molecule within the complex environment of a cell lysate.[8] The "Kinobeads" method utilizes a broad-spectrum kinase inhibitor matrix to pull down a large portion of the cellular kinome, allowing for the assessment of a test compound's binding partners through competition.[9]

Detailed Protocol:

-

Cell Culture and Lysis:

-

Culture cells of interest (e.g., HeLa, K562) to a sufficient density.[10]

-

Harvest the cells, wash with PBS, and lyse using a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 5% glycerol, 1.5 mM MgCl₂, 150 mM NaCl, with protease and phosphatase inhibitors).[11]

-

Clarify the lysate by centrifugation to remove insoluble debris. Determine the protein concentration.

-

-

Inhibitor Incubation (Competition):

-

Aliquot the cell lysate. Treat aliquots with this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) or with DMSO as a vehicle control.

-

Incubate for 45-60 minutes at 4°C to allow this compound to bind to its cellular targets.[11]

-

-

Kinase Enrichment (Affinity Pull-down):

-

Add "Kinobeads" (Sepharose beads coupled with multiple non-selective kinase inhibitors) to each lysate aliquot.[9]

-

Incubate for 60 minutes at 4°C with rotation to allow kinases not bound by this compound to bind to the beads.

-

-

Washing and Elution:

-

Wash the beads extensively with lysis buffer to remove non-specific proteins.

-

Elute the bound proteins from the beads using an elution buffer (e.g., SDS-PAGE sample buffer).

-

-

Sample Preparation for Mass Spectrometry:

-

Perform in-solution or in-gel tryptic digestion of the eluted proteins to generate peptides.

-

(Optional) Label the peptides with isotopic tags (e.g., iTRAQ, TMT) for quantitative comparison between different this compound concentrations.

-

-

LC-MS/MS Analysis and Data Interpretation:

-

Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify and quantify the proteins in each sample using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).

-

Proteins that show a dose-dependent decrease in abundance in the pull-down upon treatment with this compound are identified as its cellular targets. This is because the inhibitor prevents them from binding to the Kinobeads matrix.[10]

-

In Situ Kinase Profiling (KiNativ™)

The KiNativ™ platform is a powerful activity-based proteomic profiling method that assesses inhibitor binding to kinases directly in their native cellular environment (in situ or in cell lysates). It utilizes biotin-tagged, irreversible ATP/ADP probes that covalently label the active site of kinases.[12] The degree of labeling is inversely proportional to the occupancy of the active site by a competitive inhibitor like this compound.

Detailed Protocol:

-

Lysate Preparation and Inhibitor Treatment:

-

Prepare cell lysates as described for chemical proteomics.

-

Perform a rapid gel-filtration step to remove endogenous ATP.[12]

-

Treat lysate aliquots with a range of this compound concentrations to generate a dose-response curve. Include a DMSO control.

-

-

Probe Labeling:

-

Add a biotinylated acyl-phosphate ATP/ADP probe (e.g., ActivX™ Desthiobiotin-ATP probe) to each lysate.[7]

-

The probe will covalently bind to the conserved lysine (B10760008) in the ATP-binding pocket of active kinases that are not already occupied by this compound.

-

Incubate for a short period (e.g., 10 minutes).[7]

-

-

Protein Digestion:

-

Denature, reduce, and alkylate the proteins in the lysate.

-

Digest the entire proteome into peptides using trypsin.

-

-

Enrichment of Labeled Peptides:

-

Enrich the biotin-labeled peptides using streptavidin affinity chromatography. This step specifically isolates the active-site peptides from the labeled kinases.

-

-

LC-MS/MS Analysis:

-

Analyze the enriched peptides by LC-MS/MS.

-

Identify the peptides, which correspond to specific kinases, and quantify their abundance in each sample.

-

-

Data Analysis and IC50 Determination:

-

The signal for a specific kinase peptide will decrease as the concentration of this compound increases, reflecting competitive binding.

-

Plot the relative abundance of each kinase peptide against the inhibitor concentration to generate dose-response curves and calculate in-lysate IC50 values for hundreds of kinases simultaneously.[7]

-

Conclusion

This compound is a selective and potent research tool for interrogating the function of Type III PI4K enzymes. Its primary cellular targets are PI4KIIIα and PI4KIIIβ, and its mechanism of action involves the direct inhibition of PI4P production, leading to the disruption of downstream signaling and trafficking pathways. A comprehensive understanding of its cellular interactome, including both on-target and potential off-target effects, is essential for the accurate interpretation of experimental results. The methodologies outlined in this guide—biochemical activity assays, chemical proteomics, and in situ profiling—represent the cornerstone techniques for characterizing the cellular targets of this compound and other kinase inhibitors, providing critical data for both basic research and therapeutic development.

References

- 1. Phosphatidyl Inositol 4-Kinases | MDPI [mdpi.com]

- 2. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive analysis of kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A large scale high-throughput screen identifies chemical inhibitors of phosphatidylinositol 4-kinase type II alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]

- 6. KiNativ data - HMS LINCS Project [lincs.hms.harvard.edu]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Cellular Interactome of PI4K-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that catalyze the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[1] This seemingly simple reaction is a linchpin in cellular physiology, producing a lipid second messenger, PI4P, that is crucial for maintaining the identity of the Golgi apparatus, regulating vesicular trafficking, and serving as a precursor for other critical signaling phosphoinositides like PI(4,5)P2.[1] The PI4K family is divided into two main types, Type II (PI4KIIα, PI4KIIβ) and Type III (PI4KIIIα, PI4KIIIβ), each with distinct subcellular localizations and functions.

Given their central role, it is unsurprising that various pathogens, particularly RNA viruses like Hepatitis C Virus (HCV) and enteroviruses, hijack host cell PI4Ks to construct membranous replication organelles, making these enzymes attractive therapeutic targets.[2] PI4K-IN-1 is a potent small-molecule inhibitor developed to probe the function of these kinases. This guide provides an in-depth technical overview of the cellular targets of this compound, presenting key quantitative data, detailed experimental protocols for target identification, and visualizations of the associated cellular pathways and workflows.

Target Profile of this compound

This compound is a potent inhibitor of the Type III PI4K isoforms, demonstrating high affinity for PI4KIIIα and moderate activity against PI4KIIIβ. Its selectivity against the related phosphoinositide 3-kinase (PI3K) family has also been characterized, showing weak inhibition of the γ isoform and minimal activity against the α, β, and δ isoforms.

Quantitative Inhibitory Activity

The inhibitory potency of this compound is typically quantified by its pIC50 value, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates a more potent inhibitor.

| Target Kinase | Isoform | pIC50 | Reference |

| Phosphatidylinositol 4-Kinase | PI4KIIIα | 9.0 | [3] |

| PI4KIIIβ | 6.6 | [3] | |

| Phosphoinositide 3-Kinase | PI3Kα | 4.0 | [3] |

| PI3Kβ | <3.7 | [3] | |

| PI3Kγ | 5.0 | [3] | |

| PI3Kδ | <4.1 | [3] | |

| Table 1: Inhibitory profile of this compound against primary PI4K targets and key PI3K off-targets. Data is presented as pIC50 values. |

PI4K Signaling Pathway

PI4Ks are integral to the phosphoinositide signaling cascade. They act upstream of other lipid kinases, such as PIP5K, to generate the membrane lipid PI(4,5)P2, a critical regulator of numerous cellular processes. Inhibition of PI4K by this compound disrupts this entire downstream pathway.

Experimental Methodologies for Target Identification

Identifying the complete cellular target landscape of a kinase inhibitor is critical to understanding its biological effects and potential off-target liabilities. Several powerful techniques are employed for this purpose, including biochemical kinase assays and advanced proteomics-based methods.

Biochemical Kinase Activity Assay (ADP-Glo™)

The ADP-Glo™ assay is a widely used method to quantify kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a luminescent, homogeneous assay suitable for high-throughput screening and determining inhibitor IC50 values.[4][5][6]

Detailed Protocol:

-

Reaction Setup:

-

Prepare a kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA).[7]

-

In a 96- or 384-well white plate, add the lipid substrate (e.g., 125 µM Phosphatidylinositol) and the kinase (e.g., recombinant PI4KIIIα).[7]

-

Add this compound at various concentrations (for IC50 determination) or a fixed concentration. Include a DMSO vehicle control.

-

Incubate the plate for 10-15 minutes at room temperature to allow inhibitor binding.

-

-

Kinase Reaction Initiation:

-

Initiate the kinase reaction by adding a solution containing ATP (e.g., final concentration of 10-50 µM).[7]

-

Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.

-

-

Reaction Termination and ATP Depletion:

-

ADP Detection:

-

Data Acquisition:

-

Measure the luminescence using a plate-reading luminometer.

-

The amount of light produced is directly proportional to the kinase activity. Calculate the percent inhibition at each inhibitor concentration relative to the DMSO control to determine the IC50 value.

-

Chemical Proteomics for Cellular Target Profiling

Chemical proteomics is a powerful approach to identify the direct binding targets of a small molecule within the complex environment of a cell lysate.[8] The "Kinobeads" method utilizes a broad-spectrum kinase inhibitor matrix to pull down a large portion of the cellular kinome, allowing for the assessment of a test compound's binding partners through competition.[9]

Detailed Protocol:

-

Cell Culture and Lysis:

-

Culture cells of interest (e.g., HeLa, K562) to a sufficient density.[10]

-

Harvest the cells, wash with PBS, and lyse using a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 5% glycerol, 1.5 mM MgCl₂, 150 mM NaCl, with protease and phosphatase inhibitors).[11]

-

Clarify the lysate by centrifugation to remove insoluble debris. Determine the protein concentration.

-

-

Inhibitor Incubation (Competition):

-

Aliquot the cell lysate. Treat aliquots with this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) or with DMSO as a vehicle control.

-

Incubate for 45-60 minutes at 4°C to allow this compound to bind to its cellular targets.[11]

-

-

Kinase Enrichment (Affinity Pull-down):

-

Add "Kinobeads" (Sepharose beads coupled with multiple non-selective kinase inhibitors) to each lysate aliquot.[9]

-

Incubate for 60 minutes at 4°C with rotation to allow kinases not bound by this compound to bind to the beads.

-

-

Washing and Elution:

-

Wash the beads extensively with lysis buffer to remove non-specific proteins.

-

Elute the bound proteins from the beads using an elution buffer (e.g., SDS-PAGE sample buffer).

-

-

Sample Preparation for Mass Spectrometry:

-

Perform in-solution or in-gel tryptic digestion of the eluted proteins to generate peptides.

-

(Optional) Label the peptides with isotopic tags (e.g., iTRAQ, TMT) for quantitative comparison between different this compound concentrations.

-

-

LC-MS/MS Analysis and Data Interpretation:

-

Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify and quantify the proteins in each sample using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).

-

Proteins that show a dose-dependent decrease in abundance in the pull-down upon treatment with this compound are identified as its cellular targets. This is because the inhibitor prevents them from binding to the Kinobeads matrix.[10]

-

In Situ Kinase Profiling (KiNativ™)

The KiNativ™ platform is a powerful activity-based proteomic profiling method that assesses inhibitor binding to kinases directly in their native cellular environment (in situ or in cell lysates). It utilizes biotin-tagged, irreversible ATP/ADP probes that covalently label the active site of kinases.[12] The degree of labeling is inversely proportional to the occupancy of the active site by a competitive inhibitor like this compound.

Detailed Protocol:

-

Lysate Preparation and Inhibitor Treatment:

-

Prepare cell lysates as described for chemical proteomics.

-

Perform a rapid gel-filtration step to remove endogenous ATP.[12]

-

Treat lysate aliquots with a range of this compound concentrations to generate a dose-response curve. Include a DMSO control.

-

-

Probe Labeling:

-

Add a biotinylated acyl-phosphate ATP/ADP probe (e.g., ActivX™ Desthiobiotin-ATP probe) to each lysate.[7]

-

The probe will covalently bind to the conserved lysine in the ATP-binding pocket of active kinases that are not already occupied by this compound.

-

Incubate for a short period (e.g., 10 minutes).[7]

-

-

Protein Digestion:

-

Denature, reduce, and alkylate the proteins in the lysate.

-

Digest the entire proteome into peptides using trypsin.

-

-

Enrichment of Labeled Peptides:

-

Enrich the biotin-labeled peptides using streptavidin affinity chromatography. This step specifically isolates the active-site peptides from the labeled kinases.

-

-

LC-MS/MS Analysis:

-

Analyze the enriched peptides by LC-MS/MS.

-

Identify the peptides, which correspond to specific kinases, and quantify their abundance in each sample.

-

-

Data Analysis and IC50 Determination:

-

The signal for a specific kinase peptide will decrease as the concentration of this compound increases, reflecting competitive binding.

-

Plot the relative abundance of each kinase peptide against the inhibitor concentration to generate dose-response curves and calculate in-lysate IC50 values for hundreds of kinases simultaneously.[7]

-

Conclusion

This compound is a selective and potent research tool for interrogating the function of Type III PI4K enzymes. Its primary cellular targets are PI4KIIIα and PI4KIIIβ, and its mechanism of action involves the direct inhibition of PI4P production, leading to the disruption of downstream signaling and trafficking pathways. A comprehensive understanding of its cellular interactome, including both on-target and potential off-target effects, is essential for the accurate interpretation of experimental results. The methodologies outlined in this guide—biochemical activity assays, chemical proteomics, and in situ profiling—represent the cornerstone techniques for characterizing the cellular targets of this compound and other kinase inhibitors, providing critical data for both basic research and therapeutic development.

References

- 1. Phosphatidyl Inositol 4-Kinases | MDPI [mdpi.com]

- 2. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive analysis of kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A large scale high-throughput screen identifies chemical inhibitors of phosphatidylinositol 4-kinase type II alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]

- 6. KiNativ data - HMS LINCS Project [lincs.hms.harvard.edu]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Signaling Effects of PI4K-IN-1 Treatment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream signaling effects of PI4K-IN-1, a potent inhibitor of Phosphatidylinositol 4-Kinase (PI4K). This document details the mechanism of action, impact on key cellular processes, and methodologies for studying its effects.

Introduction to PI4K and the Role of this compound

Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that play a crucial role in cellular signaling by catalyzing the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). PI4P is a key signaling lipid and a precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). These phosphoinositides are integral to a multitude of cellular processes, including membrane trafficking, signal transduction, and the regulation of the cytoskeleton.

This compound is a potent small molecule inhibitor targeting the type III isoforms of PI4K, PI4KIIIα and PI4KIIIβ. By inhibiting these enzymes, this compound effectively reduces the cellular levels of PI4P, thereby disrupting the signaling cascades that depend on this lipid second messenger. This targeted inhibition has profound effects on various downstream cellular pathways, making this compound a valuable tool for research and a potential therapeutic agent.

Quantitative Data on this compound Activity

The inhibitory potency of this compound and its selectivity for different kinase isoforms are critical parameters for its application in research and drug development. The following tables summarize the available quantitative data.

Table 1: Inhibitory Potency of this compound Against PI4K and PI3K Isoforms

| Target Kinase | pIC50 | IC50 (nM) |

| PI4KIIIα | 9.0 | 0.1 |

| PI4KIIIβ | 6.6 | 251 |

| PI3Kα | 4.0 | 100,000 |

| PI3Kβ | <3.7 | >200,000 |

| PI3Kγ | 5.0 | 10,000 |

| PI3Kδ | <4.1 | >80,000 |

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). Data compiled from publicly available sources.[1][2]

Core Downstream Signaling Effects of this compound Treatment

The primary molecular consequence of this compound treatment is the depletion of cellular PI4P pools. This has significant ramifications for several key cellular processes that are critically dependent on PI4P for their regulation and function.

Inhibition of Viral Replication

A major and well-documented downstream effect of PI4K inhibition is the potent suppression of the replication of a broad range of positive-sense RNA viruses.[3][4] Many of these viruses hijack the host cell's PI4K to create PI4P-enriched membranous replication organelles, which are essential for the assembly and function of their replication machinery.

By depleting PI4P, this compound disrupts the formation and integrity of these viral replication factories, thereby halting the viral life cycle. This makes PI4K inhibitors, including this compound, promising candidates for broad-spectrum antiviral therapies.[5]

Diagram 1: this compound Inhibition of Viral Replication

Caption: this compound blocks viral replication by inhibiting PI4K and depleting PI4P.

Modulation of Autophagy

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. The formation of the autophagosome, a key structure in this pathway, is a complex process involving the coordinated action of numerous proteins and lipids. PI4P has been identified as a critical lipid regulator of autophagosome formation and maturation.[6]

Treatment with PI4K inhibitors, such as this compound, has been shown to disrupt the autophagic process. By reducing PI4P levels, these inhibitors interfere with the recruitment of essential autophagy-related proteins to the autophagosome formation sites, thereby impairing autophagic flux.[6]

Diagram 2: Role of PI4K in Autophagy and its Inhibition

References

- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Molecular mechanisms of PI4K regulation and their involvement in viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Phosphatidylinositol 4-Kinases Are Required for Autophagic Membrane Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Signaling Effects of PI4K-IN-1 Treatment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream signaling effects of PI4K-IN-1, a potent inhibitor of Phosphatidylinositol 4-Kinase (PI4K). This document details the mechanism of action, impact on key cellular processes, and methodologies for studying its effects.

Introduction to PI4K and the Role of this compound

Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that play a crucial role in cellular signaling by catalyzing the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). PI4P is a key signaling lipid and a precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). These phosphoinositides are integral to a multitude of cellular processes, including membrane trafficking, signal transduction, and the regulation of the cytoskeleton.

This compound is a potent small molecule inhibitor targeting the type III isoforms of PI4K, PI4KIIIα and PI4KIIIβ. By inhibiting these enzymes, this compound effectively reduces the cellular levels of PI4P, thereby disrupting the signaling cascades that depend on this lipid second messenger. This targeted inhibition has profound effects on various downstream cellular pathways, making this compound a valuable tool for research and a potential therapeutic agent.

Quantitative Data on this compound Activity

The inhibitory potency of this compound and its selectivity for different kinase isoforms are critical parameters for its application in research and drug development. The following tables summarize the available quantitative data.

Table 1: Inhibitory Potency of this compound Against PI4K and PI3K Isoforms

| Target Kinase | pIC50 | IC50 (nM) |

| PI4KIIIα | 9.0 | 0.1 |

| PI4KIIIβ | 6.6 | 251 |

| PI3Kα | 4.0 | 100,000 |

| PI3Kβ | <3.7 | >200,000 |

| PI3Kγ | 5.0 | 10,000 |

| PI3Kδ | <4.1 | >80,000 |

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). Data compiled from publicly available sources.[1][2]

Core Downstream Signaling Effects of this compound Treatment

The primary molecular consequence of this compound treatment is the depletion of cellular PI4P pools. This has significant ramifications for several key cellular processes that are critically dependent on PI4P for their regulation and function.

Inhibition of Viral Replication

A major and well-documented downstream effect of PI4K inhibition is the potent suppression of the replication of a broad range of positive-sense RNA viruses.[3][4] Many of these viruses hijack the host cell's PI4K to create PI4P-enriched membranous replication organelles, which are essential for the assembly and function of their replication machinery.

By depleting PI4P, this compound disrupts the formation and integrity of these viral replication factories, thereby halting the viral life cycle. This makes PI4K inhibitors, including this compound, promising candidates for broad-spectrum antiviral therapies.[5]

Diagram 1: this compound Inhibition of Viral Replication

Caption: this compound blocks viral replication by inhibiting PI4K and depleting PI4P.

Modulation of Autophagy

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. The formation of the autophagosome, a key structure in this pathway, is a complex process involving the coordinated action of numerous proteins and lipids. PI4P has been identified as a critical lipid regulator of autophagosome formation and maturation.[6]

Treatment with PI4K inhibitors, such as this compound, has been shown to disrupt the autophagic process. By reducing PI4P levels, these inhibitors interfere with the recruitment of essential autophagy-related proteins to the autophagosome formation sites, thereby impairing autophagic flux.[6]

Diagram 2: Role of PI4K in Autophagy and its Inhibition

References

- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Molecular mechanisms of PI4K regulation and their involvement in viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Phosphatidylinositol 4-Kinases Are Required for Autophagic Membrane Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Utilizing PI4K-IN-1 in Membrane Trafficking and Vesicle Formation Studies

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potent phosphatidylinositol 4-kinase (PI4K) inhibitor, PI4K-IN-1, and its application as a chemical probe to dissect the intricate processes of membrane trafficking and vesicle formation. This document details the inhibitor's selectivity, summarizes key quantitative data, outlines critical signaling pathways, and provides detailed experimental protocols for its use in cell-based assays.

Introduction: The Central Role of PI4Ks in Membrane Trafficking

Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases essential for cellular function. They catalyze the phosphorylation of phosphatidylinositol (PI) at the D4 position of the inositol (B14025) ring, generating phosphatidylinositol 4-phosphate (PI4P). This seemingly simple modification is a critical regulatory node in cell biology. Different pools of PI4P, synthesized by distinct PI4K isoforms at specific subcellular locations, act as signaling lipids and membrane identity markers.[1] These pools recruit a diverse set of effector proteins that control the biogenesis of transport vesicles, modulate membrane dynamics, and facilitate the sorting of cargo proteins.[2][3]

Mammalian cells express four PI4K isoforms, categorized into two types:

-

Type II (PI4KIIα and PI4KIIβ): These are integral membrane proteins primarily localized to the trans-Golgi network (TGN) and endosomal compartments, where they regulate post-Golgi trafficking and recycling pathways.[4][5]

-

Type III (PI4KIIIα and PI4KIIIβ): These are soluble enzymes related to the PI3-kinase family.

-

PI4KIIIα (PI4KA): Found predominantly at the endoplasmic reticulum (ER) and plasma membrane, PI4KIIIα is responsible for generating the plasma membrane pool of PI4P.[3] This PI4P pool is the immediate precursor for phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂), a critical regulator of endocytosis, exocytosis, and actin cytoskeleton dynamics.[6] PI4KIIIα activity is also implicated in ER-to-Golgi transport.[7]

-

PI4KIIIβ (PI4KB): This isoform is primarily localized to the Golgi apparatus and is a key regulator of TGN structure and function.[8][9] It generates the PI4P required for the budding of secretory vesicles destined for the plasma membrane, often in concert with small GTPases like Arf1 and Rab11.[3][9]

-

Given their central role, the targeted inhibition of PI4K isoforms with specific chemical probes is a powerful strategy to investigate their function in membrane trafficking.

This compound: A Potent and Selective PI4KIIIα Inhibitor

This compound is a potent, cell-permeable inhibitor of Type III PI4Ks. Its key feature is a significant selectivity for the PI4KIIIα isoform over the PI4KIIIβ isoform, making it an invaluable tool for distinguishing the specific functions of these two kinases in cellular processes.

Quantitative Data: Inhibitor Potency and Selectivity

The efficacy and utility of a chemical probe are defined by its potency and selectivity. This compound demonstrates high potency for PI4KIIIα and a clear selectivity window over other PI4K and PI3K isoforms.

Table 1: In Vitro Inhibitory Activity of this compound and Other Common PI4K Inhibitors

| Compound | Target Isoform(s) | pIC₅₀ | IC₅₀ (nM) | Selectivity Notes | Reference(s) |

|---|---|---|---|---|---|

| This compound | PI4KIIIα | 9.0 | 1 | Over 250-fold selective for PI4KIIIα over PI4KIIIβ. Very low activity against PI3Kα/β/γ/δ (pIC₅₀ < 5.0). | [1][10] |

| PI4KIIIβ | 6.6 | 251 | [1][10] | ||

| PIK-93 | PI4KIIIβ | - | 19 | Also potently inhibits PI3Kα (39 nM) and PI3Kγ (16 nM). Often used as a dual PI4K/PI3K inhibitor. | [1][11][12] |

| GSK-A1 | PI4KIIIα | 8.5-9.8 | ~3 | Highly selective for PI4KIIIα. | [1][6][11] |

| BF738735 | PI4KIIIβ | - | 5.7 | Over 300-fold selective for PI4KIIIβ over PI4KIIIα (IC₅₀ = 1,700 nM). | [11][12] |

| Wortmannin | PI3K, PI4KIIIα, PI4KIIIβ | - | Varies | Irreversible, broad-spectrum PI3K/PI4K inhibitor. PI4KIII isoforms are inhibited in the high nM to low µM range. |[12][13] |

pIC₅₀ is the negative logarithm of the IC₅₀ value. A higher pIC₅₀ indicates greater potency.

Visualizing Key Pathways and Workflows

Understanding the context in which this compound acts is crucial for experimental design and data interpretation. The following diagrams illustrate the key signaling pathways regulated by PI4KIIIα and PI4KIIIβ, a typical experimental workflow, and the selectivity profile of this compound.

Figure 1: Selectivity Profile of this compound. This diagram shows the potent and selective inhibition of PI4KIIIα by this compound.

Figure 2: PI4KIIIα Signaling at the Plasma Membrane. this compound blocks the synthesis of PI4P, depleting the precursor for PI(4,5)P₂ production.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Coordination of Golgi functions by phosphatidylinositol 4-kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Phosphatidylinositol 4-kinase type IIα is responsible for the phosphatidylinositol 4-kinase activity associated with synaptic vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel fluorescence-based biosynthetic trafficking method provides pharmacologic evidence that PI4-kinase IIIα is important for protein trafficking from the endoplasmic reticulum to the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Yeast phosphatidylinositol 4-kinase, Pik1, has essential roles at the Golgi and in the nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mammalian phosphatidylinositol 4-kinases as modulators of membrane trafficking and lipid signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. PI4K (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 12. uochb.cz [uochb.cz]

- 13. Specificity and mechanism of action of some commonly used protein kinase inhibitors. | Sigma-Aldrich [merckmillipore.com]

An In-Depth Technical Guide to Utilizing PI4K-IN-1 in Membrane Trafficking and Vesicle Formation Studies

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potent phosphatidylinositol 4-kinase (PI4K) inhibitor, PI4K-IN-1, and its application as a chemical probe to dissect the intricate processes of membrane trafficking and vesicle formation. This document details the inhibitor's selectivity, summarizes key quantitative data, outlines critical signaling pathways, and provides detailed experimental protocols for its use in cell-based assays.

Introduction: The Central Role of PI4Ks in Membrane Trafficking

Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases essential for cellular function. They catalyze the phosphorylation of phosphatidylinositol (PI) at the D4 position of the inositol ring, generating phosphatidylinositol 4-phosphate (PI4P). This seemingly simple modification is a critical regulatory node in cell biology. Different pools of PI4P, synthesized by distinct PI4K isoforms at specific subcellular locations, act as signaling lipids and membrane identity markers.[1] These pools recruit a diverse set of effector proteins that control the biogenesis of transport vesicles, modulate membrane dynamics, and facilitate the sorting of cargo proteins.[2][3]

Mammalian cells express four PI4K isoforms, categorized into two types:

-

Type II (PI4KIIα and PI4KIIβ): These are integral membrane proteins primarily localized to the trans-Golgi network (TGN) and endosomal compartments, where they regulate post-Golgi trafficking and recycling pathways.[4][5]

-

Type III (PI4KIIIα and PI4KIIIβ): These are soluble enzymes related to the PI3-kinase family.

-

PI4KIIIα (PI4KA): Found predominantly at the endoplasmic reticulum (ER) and plasma membrane, PI4KIIIα is responsible for generating the plasma membrane pool of PI4P.[3] This PI4P pool is the immediate precursor for phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂), a critical regulator of endocytosis, exocytosis, and actin cytoskeleton dynamics.[6] PI4KIIIα activity is also implicated in ER-to-Golgi transport.[7]

-

PI4KIIIβ (PI4KB): This isoform is primarily localized to the Golgi apparatus and is a key regulator of TGN structure and function.[8][9] It generates the PI4P required for the budding of secretory vesicles destined for the plasma membrane, often in concert with small GTPases like Arf1 and Rab11.[3][9]

-

Given their central role, the targeted inhibition of PI4K isoforms with specific chemical probes is a powerful strategy to investigate their function in membrane trafficking.

This compound: A Potent and Selective PI4KIIIα Inhibitor

This compound is a potent, cell-permeable inhibitor of Type III PI4Ks. Its key feature is a significant selectivity for the PI4KIIIα isoform over the PI4KIIIβ isoform, making it an invaluable tool for distinguishing the specific functions of these two kinases in cellular processes.

Quantitative Data: Inhibitor Potency and Selectivity

The efficacy and utility of a chemical probe are defined by its potency and selectivity. This compound demonstrates high potency for PI4KIIIα and a clear selectivity window over other PI4K and PI3K isoforms.

Table 1: In Vitro Inhibitory Activity of this compound and Other Common PI4K Inhibitors

| Compound | Target Isoform(s) | pIC₅₀ | IC₅₀ (nM) | Selectivity Notes | Reference(s) |

|---|---|---|---|---|---|

| This compound | PI4KIIIα | 9.0 | 1 | Over 250-fold selective for PI4KIIIα over PI4KIIIβ. Very low activity against PI3Kα/β/γ/δ (pIC₅₀ < 5.0). | [1][10] |

| PI4KIIIβ | 6.6 | 251 | [1][10] | ||